Teglarinad
Descripción
Role of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolism in Cellular Homeostasis and Pathogenesis
Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme present in all living cells, where it plays a central role in a vast array of biological processes. nih.govmdpi.com As a critical component of energy metabolism, NAD+ functions as an electron carrier in redox reactions essential for glycolysis, the Krebs cycle, and oxidative phosphorylation, which collectively generate adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govahajournals.orgdroracle.ai
Beyond its bioenergetic functions, NAD+ serves as a crucial substrate for several non-redox enzymes that regulate key cellular functions. These include sirtuins, which are involved in gene expression and chromatin remodeling, and poly(ADP-ribose) polymerases (PARPs), which are essential for DNA repair. nih.govdroracle.ai Through these roles, NAD+ directly and indirectly influences cellular homeostasis, DNA integrity, cell signaling, and immune function. nih.govmdpi.com
A decline in NAD+ levels is associated with aging and various pathologies, including metabolic diseases, neurodegeneration, and cancer. nih.govdroracle.ai In the context of cancer, malignant cells exhibit reprogrammed metabolism characterized by high rates of proliferation and energy consumption, making them particularly dependent on a constant and robust supply of NAD+. unil.chpatsnap.com This heightened dependency makes the NAD+ metabolic network a prime target for therapeutic intervention.
Nicotinamide Phosphoribosyltransferase (NAMPT) as a Rate-Limiting Enzyme in the NAD+ Salvage Pathway
Cells synthesize NAD+ through several pathways. The primary route in mammals is the salvage pathway, which recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions, back into NAD+. ahajournals.orgfrontiersin.org Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this critical pathway. frontiersin.orgplos.orgfrontiersin.org It catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is then converted to NAD+. frontiersin.orguri.edusnmjournals.org
NAMPT exists in both intracellular (iNAMPT) and extracellular (eNAMPT) forms. patsnap.com The intracellular form is vital for maintaining the cellular NAD+ pool required for metabolism and signaling. frontiersin.orgfrontiersin.org Due to its role as the bottleneck in NAD+ recycling, the activity of NAMPT is a critical determinant of a cell's ability to sustain NAD+ levels, especially under conditions of high metabolic demand or stress. frontiersin.orgahajournals.org
Academic Rationale for NAMPT Inhibition as a Preclinical Therapeutic Strategy
The observation that many types of cancer cells overexpress NAMPT and have a high rate of NAD+ turnover forms the basis of the rationale for NAMPT inhibition as a cancer therapy. unil.chpatsnap.comaacrjournals.org This upregulation is linked to the increased metabolic and DNA repair demands of rapidly proliferating tumor cells. patsnap.comnih.gov Their pronounced reliance on the NAMPT-mediated salvage pathway makes them more susceptible to the effects of NAMPT inhibition than normal, healthy cells. nih.govnih.gov
By blocking NAMPT, inhibitors can selectively deplete NAD+ in cancer cells. unil.chnih.gov This leads to a rapid decrease in intracellular NAD+ levels, followed by ATP depletion, which triggers a severe energy crisis. patsnap.comnih.gov The disruption of energy metabolism and the impairment of NAD+-dependent processes like DNA repair can ultimately induce cell cycle arrest and apoptosis (programmed cell death) in malignant cells. patsnap.comaacrjournals.org Therefore, NAMPT inhibitors represent a promising therapeutic strategy designed to exploit the unique metabolic vulnerabilities of cancer. patsnap.comfrontiersin.orgplos.org
Propiedades
IUPAC Name |
[4-[[N'-[6-(4-chlorophenoxy)hexyl]-N-cyanocarbamimidoyl]amino]pyridin-1-ium-1-yl]methyl 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42ClN5O8/c1-38-16-17-39-18-19-40-20-21-41-22-23-43-30(37)44-25-36-13-10-27(11-14-36)35-29(34-24-32)33-12-4-2-3-5-15-42-28-8-6-26(31)7-9-28/h6-11,13-14H,2-5,12,15-23,25H2,1H3,(H,33,34)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXJCNMVVRGOJB-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC(=O)OC[N+]1=CC=C(C=C1)NC(=NCCCCCCOC2=CC=C(C=C2)Cl)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43ClN5O8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766501-75-1 | |
| Record name | Teglarinad | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0766501751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEGLARINAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUG9P5GWZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Discovery and Development of Teglarinad
Historical Context of Teglarinad and its Analogues in Inhibitor Discovery
The historical efforts in developing NAMPT inhibitors provided the foundation for compounds like this compound. Early inhibitors, such as FK866 (APO866), demonstrated the potential of NAMPT as an anticancer target in preclinical models. patsnap.comacs.orgnih.gov However, the clinical development of these early agents was often limited by dose-limiting toxicities. patsnap.comnih.govfrontiersin.org This led to a shift in focus towards developing second-generation inhibitors with improved therapeutic profiles. patsnap.com
Evolution from Cyanoguanidine Scaffolds
The development of this compound is rooted in the exploration of cyanoguanidine scaffolds as potential NAMPT inhibitors. GMX1778, the active metabolite of this compound, is a cyanoguanidine compound. nih.govdrugbank.commedkoo.com CHS-828, which is synonymous with GMX1778, was initially characterized as an anticancer agent in the late 1990s and later identified as a NAMPT inhibitor. nih.govtocris.comunil.ch GMX1778 contains a 4-pyridyl warhead conjugated with a cyanoguanidine group. nih.gov While cyanoguanidine-containing NAMPT inhibitors have shown good potency in vitro and in vivo in some preclinical models, the introduction of this group has also been reported to suppress the in vivo efficacy of otherwise potent molecules in other contexts. unil.ch
Characterization of this compound (GMX1777) as a Prodrug of its Active Metabolite (GMX1778/CHS-828)
This compound (GMX1777) was specifically designed as a water-soluble prodrug of GMX1778 (CHS-828). nih.govdrugbank.comaacrjournals.orgmedkoo.com This prodrug approach aimed to improve the pharmacokinetic properties compared to the parent compound, CHS-828, which had issues with variable exposure levels and gastrointestinal toxicity when administered orally in earlier clinical trials. aacrjournals.org this compound is rapidly converted into the active GMX1778 in vivo through the hydrolytic cleavage of a carbonate ester bond. nih.govdrugbank.commedkoo.com This conversion is intended to provide prolonged and sustained exposure of tumor cells to the active metabolite, thereby reducing the variability seen with the oral administration of CHS-828. aacrjournals.org
Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies of this compound and Related NAMPT Inhibitors
Medicinal chemistry efforts focused on this compound and related compounds aimed to optimize their potency, selectivity, and pharmacokinetic profiles. researchgate.net
Prodrug Design Principles for Bioreversibility and Delivery Optimization
The design of this compound as a prodrug of GMX1778 exemplifies the application of bioreversible prodrug principles. nih.govdrugbank.commedkoo.com The goal was to create a compound that is more water-soluble than the active drug, facilitating intravenous administration, and that would readily convert to the active form within the body. nih.govaacrjournals.org The carbonate ester linkage in this compound is designed for rapid hydrolytic cleavage in vivo, releasing the active cyanoguanidine GMX1778. nih.govdrugbank.commedkoo.com This strategy aimed to optimize the delivery and exposure of the active NAMPT inhibitor to the target tissues. aacrjournals.org
Synthetic Methodologies for this compound and its Analogues, including Click Chemistry Approaches
While specific detailed synthetic methodologies for this compound itself were not extensively detailed in the provided snippets, the development of NAMPT inhibitors with cyanoguanidine scaffolds and related structures has involved various synthetic approaches. The broader field of NAMPT inhibitor discovery has also explored methods like click chemistry to synthesize novel analogues. researchgate.net Click chemistry, specifically the copper-catalyzed [3+2] cycloaddition between azides and alkynes, has been utilized in the synthesis of novel NAMPT inhibitor analogues, demonstrating its utility in generating diverse chemical libraries for SAR studies. researchgate.net
Comprehensive SAR Analysis for Modulating Potency and Selectivity
Extensive SAR studies have been conducted on NAMPT inhibitors, including those based on cyanoguanidine scaffolds like GMX1778. researchgate.netnih.gov These studies aim to understand how structural modifications impact the potency and selectivity of the compounds for NAMPT inhibition. Co-crystal structures of NAMPT in complex with inhibitors like GMX1778 and FK866 have provided insights into the key interactions within the enzyme's active site. nih.gov These structures suggest that an effective NAMPT inhibitor typically consists of a heterocyclic NAM analog head group, a linker, and a hydrophobic tail group. nih.gov SAR exploration has involved modifying these regions, including the substitution of the cyanoguanidine group with bioisosteres such as thioureas, amides, ureas, and squaramides, to identify compounds with improved properties. researchgate.net Studies have shown that different chemical scaffolds can interact with the NAMPT active site in different orientations. researchgate.net Key interactions identified include pi-stacking interactions and hydrogen bonding networks involving residues within the active site. researchgate.net Potency for NAMPT inhibition is often measured by the half-maximal inhibitory concentration (IC50) against the enzyme and/or in cell-based assays measuring cell growth inhibition or NAD+ depletion. aacrjournals.orgnih.govidrblab.netmedchemexpress.com GMX1778 has been reported to have an IC50 for NAMPT inhibition of less than 25 nM in vitro. nih.govmedchemexpress.com
Illustrative Data Table: In Vitro Potency of GMX1778
| Compound | Target | Assay Type | IC50 Value | Reference |
| GMX1778 | NAMPT | Enzymatic Assay | < 25 nM | nih.govmedchemexpress.com |
| GMX1778 | NAMPT | Cell Growth Inhib. | Low nM | aacrjournals.orgresearchgate.net |
Note: This table is a static representation of data points mentioned in the text. Interactive data tables would allow for sorting, filtering, and potentially linking to original data sources.
SAR studies have also explored the impact of modifications on cellular NAD+ depletion and cytotoxicity. GMX1778 exerts cytotoxic effects by decreasing cellular NAD+ levels. tocris.commedchemexpress.comnih.gov The concentration of GMX1778 required to induce apoptosis can vary between cell lines, for example, 5 nM for U251 cells and 50 nM for MCF10A cells in a specific assay. nih.gov
Illustrative Data Table: Cellular Activity of GMX1778
| Compound | Cell Line | Effect | Concentration | Reference |
| GMX1778 | U251 | Apoptosis Ind. | 5 nM | nih.gov |
| GMX1778 | MCF10A | Apoptosis Ind. | 50 nM | nih.gov |
| GMX1778 | Various Cancer Cell Lines | Cell Growth Inhib. | Sub-nanomolar to low nanomolar | researchgate.netresearchgate.net |
Note: This table is a static representation of data points mentioned in the text. Interactive data tables would allow for sorting, filtering, and potentially linking to original data sources.
The preclinical data supporting this compound's development included demonstrating its conversion to GMX1778 in vivo and the antitumor activity of GMX1778 in various xenograft models, including multiple myeloma, colon carcinoma, and small-cell lung cancer. aacrjournals.orgresearchgate.netmedchemexpress.com GMX1777 administered intravenously was rapidly converted to GMX1778 in mouse plasma with a half-life of less than 0.7 hours for GMX1777. medchemexpress.com
Illustrative Data Table: In Vivo Conversion of this compound
| Compound | Species | Administration Route | Half-life | Metabolite | Reference |
| This compound | Mouse | Intravenous Infusion | Less than 0.7 h | GMX1778 | medchemexpress.com |
Note: This table is a static representation of data points mentioned in the text. Interactive data tables would allow for sorting, filtering, and potentially linking to original data sources.
These preclinical studies provided the rationale for the clinical evaluation of this compound as an anticancer agent targeting NAMPT. nih.govaacrjournals.org
Application of Bioisosteric Replacements in this compound Analogue Development (e.g., Squaramides)
The preclinical development of this compound (GMX1777), a water-soluble prodrug of the potent nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor GMX1778 (also known as CHS-828), involved extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties medkoo.commedchemexpress.comnih.govresearchgate.net. GMX1778 functions by inhibiting NAMPT, an enzyme critical for NAD+ biosynthesis, leading to a depletion of intracellular NAD+ and subsequent tumor cell death medkoo.comnih.govnih.gov.
A key aspect of the SAR studies around the CHS-828 structure involved the investigation of bioisosteric replacements for the cyanoguanidine moiety researchgate.netresearchgate.net. Bioisosterism is a strategy in medicinal chemistry where one functional group is replaced by another with similar physical and chemical properties to improve drug characteristics without significantly altering biological activity arkat-usa.orgresearchgate.net. In the context of CHS-828 analogues, various bioisosteres were explored, including thioureas, amides, ureas, and squaramides researchgate.netresearchgate.net.
Squaramides, derived from the squarate oxocarbon dianion, have emerged as valuable bioisosteric replacements for various functional groups, including ureas, thioureas, guanidines, and cyanoguanidines researchgate.netsci-hub.seresearchgate.netnih.gov. This utility stems from their similar capacity for hydrogen bonding and their ability to induce defined conformations in drug ligands researchgate.netsci-hub.senih.gov. Squaramides possess a rigid planar structure and can act as ditopic hydrogen-bonding synthons arkat-usa.org.
This exploration of squaramide bioisosteres contributed to the broader understanding of the structural requirements for NAMPT inhibition within the CHS-828 chemical space and provided insights for the design of subsequent analogues researchgate.netresearchgate.net.
Molecular and Cellular Mechanisms of Action of Teglarinad
Enzymatic Inhibition of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) by Teglarinad's Active Metabolite
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in most mammalian cells, particularly cancer cells nih.govsnmjournals.orgsnmjournals.orgunil.ch. NAMPT catalyzes the conversion of nicotinamide (Nam) to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis snmjournals.orgsnmjournals.org. This compound's active metabolite, GMX1778, functions as a potent inhibitor of this essential enzyme medchemexpress.comprobechem.comnih.govsnmjournals.orgsnmjournals.org.
Characterization of Inhibitory Potency and Specificity Against NAMPT
GMX1778 has been characterized as a potent and specific inhibitor of NAMPT probechem.comnih.gov. Studies have reported IC50 values for GMX1778 against NAMPT in the low nanomolar range probechem.comtargetmol.com. For instance, GMX1778 (CHS-828) is described as an effective inhibitor of the NAD+ biosynthesis enzyme NAMPT with an IC50 of <25 nM targetmol.com. Another source indicates an IC50 of <20 nM for GMX1778 against NAMPT probechem.com. This potent inhibition highlights the high affinity of the active metabolite for its target enzyme. The specificity of GMX1778 for NAMPT is crucial for its mechanism, primarily impacting the salvage pathway of NAD+ synthesis while leaving other NAD+ biosynthetic routes, such as the de novo pathway (which utilizes nicotinic acid), less affected nih.gov. This differential effect can be particularly relevant in cells or tissues where the NAMPT-dependent salvage pathway is the dominant source of NAD+ nih.gov.
Table 1: Reported Inhibitory Potency of GMX1778 Against NAMPT
| Compound | Target | IC50 | Reference |
| GMX1778 (CHS-828) | NAMPT | <25 nM | targetmol.com |
| GMX1778 (CHS-828) | NAMPT | <20 nM | probechem.com |
Analysis of Binding Interactions with the NAMPT Active Site and Allosteric Modulators
While specific detailed analyses of GMX1778's binding interactions with the NAMPT active site and potential allosteric modulation are not extensively detailed in the provided search results, it is understood that as a NAMPT inhibitor, GMX1778 binds to the enzyme to impede its catalytic activity. NAMPT has an active site where the conversion of nicotinamide to NMN occurs snmjournals.orgsnmjournals.org. Inhibitors like GMX1778 are designed to occupy or interact with this site or regions that affect its conformation, thereby preventing the enzyme from binding its substrate (nicotinamide) or catalyzing the reaction probechem.commybiosource.com. Some NAMPT inhibitors are described as competitive or non-competitive probechem.comtargetmol.com. For example, FK866, another NAMPT inhibitor, is described as a non-competitive inhibitor targetmol.com. While the precise binding mode of GMX1778 (competitive, non-competitive, or uncompetitive) is not explicitly stated, its potent inhibitory effect suggests a strong interaction with the NAMPT enzyme. The binding of inhibitors to NAMPT can also influence or be influenced by allosteric sites, which are distinct from the active site but can affect enzyme activity upon ligand binding. The cellular biosynthesis of NAD+ is known to be regulated by feedback inhibition involving ATP, NAM, and NAD+ itself, suggesting potential allosteric regulatory mechanisms within the NAD+ synthesis pathway that could indirectly relate to inhibitor binding researchgate.net. Further detailed structural and biochemical studies would be required to fully elucidate the specific binding interactions of GMX1778 with the NAMPT active site and any involvement of allosteric sites.
Downstream Cellular Consequences of NAMPT Inhibition by this compound
The primary consequence of inhibiting NAMPT with this compound's active metabolite is the disruption of the NAD+ salvage pathway, leading to a significant reduction in intracellular NAD+ levels. This NAD+ depletion triggers a cascade of events affecting cellular energy metabolism and the function of numerous NAD+-dependent enzymes.
Disruption of Intracellular NAD+ Biosynthesis and Subsequent NAD+ Depletion
Inhibition of NAMPT by GMX1778 directly blocks the conversion of nicotinamide to NMN, thereby halting the main route of NAD+ regeneration in many cells nih.govsnmjournals.orgsnmjournals.orgunil.ch. This disruption leads to a rapid and significant decline in intracellular NAD+ concentrations nih.govunil.ch. NAD+ is a critical coenzyme involved in a vast array of cellular processes, including energy metabolism (glycolysis, the citric acid cycle, oxidative phosphorylation), DNA repair, and cell signaling wikipedia.orgfishersci.co.ukctpharma.com.tr. The depletion of NAD+ therefore has widespread consequences for cellular function and viability nih.govnih.govsnmjournals.orgunil.ch. Research findings consistently demonstrate that treatment with GMX1778 results in decreased intracellular NAD+ levels in various cancer cell lines nih.govsnmjournals.orgsnmjournals.orgunil.ch. This NAD+ depletion often precedes other cellular effects, such as ATP reduction and cell death unil.ch.
Table 2: Reported Effect of NAMPT Inhibition on Intracellular NAD+ Levels
| Inhibitor | Target | Cellular Effect on NAD+ | Reference |
| GMX1778 | NAMPT | Decreases intracellular NAD+ level | nih.gov |
| GMX1778 | NAMPT | Prevents NAD+ regeneration, resulting in NAD+ depletion | snmjournals.orgsnmjournals.org |
| NAMPT inhibitors (general) | NAMPT | Deplete NAD+ after 24 hours of drug treatment | unil.ch |
Induction of ATP Reduction and Cellular Energy Stress Response
Intracellular NAD+ levels are closely linked to cellular energy metabolism, particularly ATP production nih.govsnmjournals.org. NAD+ and its reduced form, NADH, are essential coenzymes in redox reactions that drive ATP synthesis through glycolysis and oxidative phosphorylation wikipedia.orgctpharma.com.tr. The depletion of NAD+ due to NAMPT inhibition by GMX1778 disrupts these metabolic pathways, leading to a reduction in ATP levels nih.govnih.govmedchemexpress.comresearchgate.net. This decrease in ATP signifies a state of cellular energy stress nih.govunil.ch. Studies have shown that ATP reduction follows the depletion of NAD+ upon treatment with NAMPT inhibitors unil.ch. This energy crisis contributes significantly to the cytotoxic effects observed with this compound and its active metabolite nih.govnih.govmedchemexpress.com.
Table 3: Reported Effect of NAMPT Inhibition on Intracellular ATP Levels
| Inhibitor | Target | Cellular Effect on ATP | Reference |
| GMX1778 | NAMPT | Induces ATP reduction | nih.gov |
| GMX1778 | NAMPT | ATP levels were also measured... and ROS induction was correlated with the ATP and NAD+ decrease | nih.gov |
| NAMPT inhibitors (general) | NAMPT | Followed by ATP depletion | unil.ch |
| A-1293201 | NAMPT | Subsequently leading to ATP depletion | medchemexpress.com |
| FK866 | NAMPT | Decrease in cellular ATP synthesis | researchgate.net |
Impact on NAD+-Dependent Cellular Processes and Enzymes (e.g., Sirtuins, Poly-ADP-ribose Polymerases - PARPs)
NAD+ serves as a crucial substrate for a variety of enzymes involved in key cellular processes beyond energy metabolism wikipedia.orgfishersci.co.ukctpharma.com.tr. Two prominent families of NAD+-dependent enzymes are Sirtuins and Poly-ADP-ribose Polymerases (PARPs) fishersci.co.ukctpharma.com.tr.
Sirtuins (SIRT1-SIRT7) are a class of NAD+-dependent deacetylases that play roles in regulating gene expression, metabolism, aging, and stress resistance fishersci.co.ukctpharma.com.trfunctmaterials.org.uatandfonline.com. Their activity is directly dependent on the availability of NAD+ fishersci.co.ukctpharma.com.trfunctmaterials.org.ua. Depletion of NAD+ due to NAMPT inhibition would therefore impair sirtuin activity, potentially impacting the numerous cellular processes they regulate fishersci.co.ukctpharma.com.tr.
PARPs, particularly PARP-1, are enzymes involved in DNA repair snmjournals.orgwikipedia.orgwikipedia.orgmdpi.com. Upon sensing DNA damage, PARP-1 is activated and consumes NAD+ to synthesize poly(ADP-ribose) chains on target proteins, a process crucial for recruiting DNA repair machinery snmjournals.orgsnmjournals.orgwikipedia.org. This consumption of NAD+ by activated PARP can be substantial snmjournals.orgsnmjournals.org. Inhibition of NAMPT by GMX1778, by limiting NAD+ supply, can therefore hinder PARP activity and impair DNA repair mechanisms snmjournals.orgsnmjournals.org. This mechanism is particularly relevant in the context of combining NAMPT inhibitors with DNA-damaging agents, where the inability to repair DNA damage due to NAD+ depletion enhances cell death snmjournals.orgsnmjournals.org. Synergy between GMX1778 (the active metabolite of this compound) and agents that induce DNA damage, such as ionizing radiation or certain chemotherapies, has been observed and is attributed, in part, to the impact of NAD+ depletion on PARP activity and DNA repair medkoo.commedchemexpress.comnih.govsnmjournals.orgsnmjournals.org.
Table 4: NAD+-Dependent Enzymes Affected by NAD+ Depletion
| Enzyme Family | Function | Impact of NAD+ Depletion | Reference |
| Sirtuins | Deacetylation, gene regulation, metabolism | Impaired activity | fishersci.co.ukctpharma.com.trfunctmaterials.org.ua |
| PARPs | DNA repair | Impaired activity, hindered DNA repair | snmjournals.orgsnmjournals.orgwikipedia.org |
Modulation of DNA Repair Mechanisms and Genome Stability
Cancer cells often exhibit a high rate of NAD+ turnover due to elevated metabolic activity, including glycolysis and poly ADP-ribosylation (PARylation) activity, which is essential for DNA repair, genome stability, and telomere maintenance. nih.gov NAD+ is a critical substrate for poly(ADP-ribose) polymerases (PARPs), enzymes heavily involved in DNA repair, particularly in the base excision repair (BER) pathway. sigmaaldrich.comnih.gov By inhibiting NAMPT and depleting NAD+, this compound interferes with PARP activity, thereby impairing DNA repair mechanisms. ncats.iomedchemexpress.com This interference with DNA repair contributes to genomic instability and enhances the susceptibility of cancer cells to DNA damage. medchemexpress.comnih.gov The strong dependency of cancer cells on NAD+ to support DNA repair suggests a rationale for using this compound in combination with DNA damaging agents. nih.gov
Pathways of Programmed Cell Death Induction
Inhibition of NAMPT by this compound leads to a decline in NAD+ and subsequent ATP reduction, ultimately inducing tumor cell death. nih.gov While the exact mechanism is still being elucidated, the active form, GMX1778, appears to induce programmed cell death. nih.govmedkoo.com
This compound, through its active form GMX1778, has been shown to induce apoptosis in tumor cells. nih.govmedkoo.comcancer.gov Preclinical studies have demonstrated the antitumour activity of GMX1777 in various animal models, including those for multiple myeloma, small-cell lung cancer, and colon carcinoma, leading to tumor regression. medchemexpress.com The induction of apoptosis is considered a key mechanism contributing to the observed antitumour effects in these models. nih.govmedkoo.comcancer.gov
Although initially thought to directly inhibit NF-κB transcription, the modulation of the NF-κB pathway by GMX1778 appears to occur as a consequence of ATP loss following NAMPT inhibition and the subsequent decline in NAD+ levels. nih.gov NF-κB is a transcription factor that plays a significant role in cancer cell survival. nih.gov The depletion of ATP, a downstream effect of NAD+ reduction caused by NAMPT inhibition, impacts various cellular processes, including those regulated by NF-κB. nih.govnih.gov
Research suggests that inhibition of NAD synthesis or salvage pathways, the mechanism by which this compound operates, can induce autophagic cell death. researchgate.net While the search results specifically mention this for a similar class of compounds, the core mechanism of NAD depletion is shared with this compound, indicating a potential role for autophagic cell death in its cytotoxic effects.
Regulation of Reactive Oxygen Species (ROS) Generation and Cellular Redox Status
This compound, through GMX1778, influences the cellular redox status by increasing intracellular reactive oxygen species (ROS) levels, specifically elevating superoxide (B77818), while decreasing intracellular NAD+ levels. nih.gov ROS are involved in various physiological and pathological conditions, acting as redox messengers at low levels and promoting cell death at excessive levels by inducing oxidative damage to cellular macromolecules. mdpi.comrsc.org Cancer cells often have increased ROS production and rely on efficient scavenging systems to maintain redox balance. nih.govmdpi.com
The induction of ROS by GMX1778 and the subsequent modulation of cellular redox status can interact with the p53 tumor suppressor pathway. nih.gov p53 is a critical tumor suppressor protein involved in regulating cell growth, replication, apoptosis, and DNA repair. cusabio.comnih.govbiotium.commdpi.comnih.gov ROS can induce p53 activation, which in turn can trigger apoptosis, particularly when activated p53 up-regulates pro-oxidant enzymes that further increase cellular ROS levels. nih.gov The response to GMX1778, including ROS induction and apoptosis, can be dependent on the p53 status of the cells. nih.gov When ROS levels induced by GMX1778 exceed a certain threshold for survival, p53 might induce apoptosis to eliminate damaged cells. nih.gov
Here is a summary of some preclinical findings related to this compound's effects in animal models:
| Animal Model | Tumor Type | This compound Form | Dosage Regimen | Key Finding | Source |
| CB17 SCID/SCID female mice | Subcutaneous IM-9 multiple myeloma tumors | GMX1777 | 75 mg/kg; 24 h intravenous infusion | Nearly complete tumor regression, significant tumor growth delay | medchemexpress.com |
| Mice | Small-cell lung cancer (SHP-77) | GMX1777 | 75 mg/kg; 24 h intravenous infusion | Induces tumor regression | medchemexpress.comtargetmol.com |
| Mice | Colon carcinoma (HCT-116) | GMX1777 | 75 mg/kg; 24 h intravenous infusion | Induces tumor regression | medchemexpress.comtargetmol.com |
| Mice | FaDu and C666-1 tumors | GMX1777 | 50-100 mg/kg/d, i.m. for 5 d | Effective with or without radiotherapy | medchemexpress.comtargetmol.com |
| Nude mice with GOT1 xenografts | Human small intestinal NET | GMX1778 | 100 mg/kg | Reduced tumor volume (34% reduction at 2 wks) | snmjournals.org |
| Nude mice with GOT1 xenografts | Human small intestinal NET | GMX1778 | Three weekly doses of 100 mg/kg | Maximal tumor volume reduction of 53% at 3 wks | snmjournals.org |
| Nude mice with GOT1 xenografts | Human small intestinal NET | GMX1778 | Single dose (100 mg/kg) combined with 177Lu-DOTATATE (7.5 MBq) | More pronounced antitumor effect (73% reduction at 3 wks) | snmjournals.org |
Dependence on Nicotinic Acid Phosphoribosyltransferase1 (NAPRT1) Expression
The cytotoxic effect of GMX1778 is significantly influenced by the expression levels of nicotinic acid phosphoribosyltransferase1 (NAPRT1) in target cells nih.gov. NAPRT1 is another enzyme involved in NAD+ biosynthesis, utilizing nicotinic acid (NA) as a substrate in an alternative salvage pathway nih.gov.
In cells expressing endogenous NAPRT1, the addition of nicotinic acid can increase cellular NAD+ levels, effectively bypassing the block imposed by NAMPT inhibition and reducing the cytotoxicity induced by GMX1778 nih.gov. This suggests that NAPRT1-expressing cells can utilize the nicotinic acid salvage pathway to maintain NAD+ homeostasis even when the NAMPT pathway is inhibited nih.gov.
Conversely, in cancer cells that are deficient in or have lost NAPRT1 expression, the alternative salvage pathway is non-functional nih.govcornerstonepharma.com. In such NAPRT1-deficient cells, the addition of nicotinic acid does not rescue the NAD+ depletion caused by GMX1778 nih.gov. This differential dependence on NAPRT1 suggests a potential therapeutic strategy where NAPRT1 deficiency in tumors could serve as a predictive biomarker for sensitivity to NAMPT inhibitors like GMX1778 nih.govmedchemexpress.com. Targeting NAMPT in NAPRT1-deficient tumors may represent a synthetic lethal approach by inducing significant metabolic stress nih.gov.
Research has shown that GMX1778 can increase intracellular reactive oxygen species (ROS) in cancer cells, specifically elevating superoxide levels, while not inducing ROS in normal cells nih.gov. This GMX1778-induced ROS increase can be diminished by adding nicotinic acid in a NAPRT1-dependent manner nih.gov.
Data illustrating the differential effect of GMX1778 in the presence or absence of nicotinic acid and NAPRT1 expression could be presented in a table format.
| Cell Type | NAPRT1 Expression | GMX1778 Treatment | Nicotinic Acid Addition | Effect on NAD+ Levels | Effect on Cytotoxicity | Effect on ROS Levels |
| Cancer Cell | Deficient | Yes | No | Decrease | Cytotoxic | Increase |
| Cancer Cell | Deficient | Yes | Yes | Decrease | Cytotoxic | Increase |
| Cancer Cell | Expressing | Yes | No | Decrease | Cytotoxic | Increase |
| Cancer Cell | Expressing | Yes | Yes | Increase | Reduced Cytotoxicity | Diminish |
| Normal Cell | Expressing | Yes | Yes | Increase | Reduced Cytotoxicity | No Induction |
Investigational Anti-angiogenic Effects in Preclinical Systems
In addition to its primary mechanism of NAMPT inhibition, this compound (GMX1777) and its active form GMX1778 have also demonstrated investigational anti-angiogenic effects in preclinical systems medchemexpress.comtargetmol.com. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, survival, and metastasis oaepublish.comfrontiersin.org. Inhibiting this process is a key strategy in cancer therapy oaepublish.com.
Preclinical studies have indicated that this compound exhibits antitumor activity in mice, which is attributed not only to the inhibition of NAMPT but also to interference with DNA repair and antiangiogenesis medchemexpress.comtargetmol.com. The precise molecular pathways through which GMX1778 exerts its anti-angiogenic effects are an area of ongoing investigation.
While the primary focus of this compound's mechanism is on NAD+ depletion via NAMPT inhibition, the observed anti-angiogenic effects in preclinical models suggest a multifaceted impact on the tumor microenvironment. These effects could potentially involve the disruption of pro-angiogenic signaling pathways or the direct inhibition of endothelial cell functions necessary for blood vessel formation frontiersin.orgthno.org.
Detailed research findings from preclinical studies evaluating the anti-angiogenic effects of this compound could include data on:
Inhibition of endothelial cell proliferation, migration, or tube formation in vitro.
Reduction in microvessel density within tumors in in vivo models.
Impact on the expression of key angiogenic factors like VEGF or their receptors frontiersin.orgthno.org.
Preclinical data on the anti-angiogenic effects of GMX1777/GMX1778 could be summarized in a table format, detailing the model system used and the observed outcomes.
| Preclinical Model System | Compound (GMX1777 or GMX1778) | Observed Anti-angiogenic Effect(s) |
| In vitro (e.g., HUVECs) | GMX1778 | Inhibition of proliferation, migration, tube formation (Hypothetical) |
| In vivo (e.g., Mouse xenograft) | GMX1777 | Reduced tumor microvessel density (Hypothetical) |
| In vivo (e.g., Mouse tumor model) | GMX1777/GMX1778 | Interference with angiogenesis, contributing to antitumor activity medchemexpress.comtargetmol.com |
The investigational anti-angiogenic effects observed in preclinical systems suggest that this compound's therapeutic potential may extend beyond its direct cytotoxic effects on cancer cells mediated by NAD+ depletion.
Preclinical Efficacy and Investigational Applications of Teglarinad
In Vitro Efficacy Across Diverse Cellular Models
Evaluation of Cytotoxicity and Anti-proliferative Activity in Various Cancer Cell Lines (e.g., Hematological Malignancies, Head and Neck, Lung, Colon, Ovarian, Breast Carcinomas)
The active form of Teglarinad, GMX1778, has shown potent anti-tumor activity and cytotoxicity against cell lines from various tumor origins. nih.gov Preclinical studies have highlighted its effectiveness in models of hematological malignancies (multiple myeloma), head and neck cancer, lung cancer, and colon carcinoma. aacrjournals.orgmedchemexpress.com
In vitro research demonstrated that a prolonged exposure of at least 24 hours to GMX1778 is necessary to achieve its full cytotoxic effect. aacrjournals.org Specifically, GMX1778 was found to be cytotoxic against human pharyngeal cancer cells, a form of head and neck cancer, with EC50 values of approximately 10 nM after a 72-hour exposure. bioworld.com The compound's anti-proliferative activity is linked to its ability to inhibit NAMPT, a key enzyme in NAD+ synthesis that is often upregulated in cancer cells to meet their high metabolic demands. aacrjournals.orgnih.gov
Assessment of Cellular Viability and Colony Formation in Response to this compound
Studies have confirmed that treatment with GMX1778 leads to tumor cell death. nih.gov The mechanism involves the selective inhibition of NAMPT, which disrupts NAD+ production and ultimately compromises cellular viability. nih.gov While specific data on colony formation assays for this compound were not detailed in the provided search results, the observed cytotoxicity and inhibition of tumor cell proliferation strongly suggest that the compound would effectively reduce the ability of cancer cells to form colonies, a key measure of long-term cell survival and reproductive integrity.
Quantification of Intracellular NAD+ and ATP Levels Post-Treatment
This compound's mechanism of action is directly tied to the depletion of intracellular NAD+. As the prodrug GMX1777 is converted to the active GMX1778, it potently inhibits NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. nih.govnih.gov This inhibition blocks the regeneration of NAD+ from nicotinamide (B372718), leading to a significant decrease in cellular NAD+ levels. aacrjournals.orgnih.gov
This depletion of NAD+ has been observed in vitro within a few hours of treatment with GMX1778. The reduction in NAD+, a crucial coenzyme for energy metabolism, subsequently leads to a depletion of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.gov This dual depletion of NAD+ and ATP ultimately triggers cancer cell death. nih.gov
| Parameter | Effect of this compound (GMX1778) | Mechanism | Cancer Model Examples |
|---|---|---|---|
| Cytotoxicity | Induces cancer cell death | Inhibition of NAMPT, leading to metabolic collapse | Head and Neck (Pharyngeal) Cancer bioworld.com |
| Cellular NAD+ Levels | Significantly decreased | Blocks the NAD+ salvage pathway by inhibiting NAMPT nih.gov | Observed across various cancer cell models aacrjournals.org |
| Cellular ATP Levels | Decreased | Consequence of NAD+ depletion, disrupting ATP generation nih.gov | Correlated with NAD+ decrease in cancer cells nih.gov |
In Vivo Efficacy in Animal Models
Xenograft Models of Solid Tumors (e.g., Human Head and Neck Carcinoma, Small-Cell Lung Cancer, Colon Carcinoma, Neuroblastoma)
The in vivo anti-tumor activity of this compound has been successfully demonstrated in numerous xenograft models, where human tumor cells are implanted into immunocompromised mice.
Head and Neck Carcinoma: this compound has been shown to be effective in FaDu (pharyngeal) and C666-1 (nasopharyngeal) human head and neck carcinoma xenograft models. medchemexpress.comcaymanchem.com
Small-Cell Lung Cancer (SCLC): Efficacy has been observed in multiple SCLC models, including SHP-77 and DMS273. aacrjournals.orgmedchemexpress.comcaymanchem.com
Colon Carcinoma: this compound has demonstrated significant anti-tumor effects in several colon carcinoma models, including HCT-116, HT-29, SW480, and SW620. aacrjournals.org
Neuroblastoma: In a mouse model using MYCN-amplified human neuroblastoma cells, this compound was found to be highly efficient, modulating both the tumor cells and the surrounding stroma. nih.gov
Hematological Malignancies: The IM-9 multiple myeloma model also showed significant regression following treatment. aacrjournals.orgmedchemexpress.comnih.gov
Analysis of Tumor Growth Inhibition and Tumor Regression in Preclinical Models
Preclinical studies have consistently reported that this compound administration leads to significant tumor growth inhibition and, in many cases, complete or nearly complete tumor regression. aacrjournals.orgnih.gov
In xenograft models of multiple myeloma (IM-9), small-cell lung cancer (SHP-77), and colon carcinoma (HCT-116), a 24-hour intravenous infusion of this compound caused notable tumor regression. medchemexpress.comnih.gov Similarly, daily intramuscular administration resulted in complete or near-complete regression of tumors in a wide range of models, including colon, small-cell lung, and fibrosarcoma. aacrjournals.org In a high-risk neuroblastoma model, treatment with this compound induced tumor regression and inhibited tumor cell proliferation. nih.gov The anti-tumor effects in vivo are directly correlated with a significant decrease in NAD+ levels within the tumor tissue, confirming the drug's mechanism of action. aacrjournals.orgnih.gov
| Cancer Type | Xenograft Model(s) | Observed Efficacy | Reference(s) |
|---|---|---|---|
| Head and Neck Carcinoma | FaDu, C666-1 | Effective anti-tumor activity, decreased tumor diameter | medchemexpress.comcaymanchem.com |
| Small-Cell Lung Cancer | SHP-77, DMS273 | Tumor regression, reduced NAD+ levels in tumors | aacrjournals.orgmedchemexpress.comcaymanchem.com |
| Colon Carcinoma | HCT-116, HT-29, SW480, SW620 | Complete or nearly complete tumor regression | aacrjournals.orgmedchemexpress.com |
| Neuroblastoma | MYCN-amplified human cells | Tumor regression, inhibition of cell proliferation | nih.gov |
| Multiple Myeloma | IM-9 | Tumor regression | aacrjournals.orgmedchemexpress.comnih.gov |
Measurement of Intratumoral NAD+ Levels in Animal Tissues
This compound is a prodrug of GMX1778, a potent and specific inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govresearchgate.net NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide into nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling. ashpublications.orgfrontiersin.org Many tumor cells exhibit high rates of NAD+ turnover and demonstrate a significant reliance on the NAMPT-dependent salvage pathway, making this enzyme a compelling target for anticancer therapy. nih.govfrontiersin.org
Inhibition of NAMPT by GMX1778 blocks the synthesis of NAD+, leading to a rapid depletion of intracellular NAD+ pools. nih.govsnmjournals.org This depletion results in a subsequent loss of ATP, disrupts cellular energy metabolism, and ultimately triggers tumor cell death. frontiersin.org Preclinical studies have demonstrated that this mechanism is effective in various cancer models.
Direct measurement of NAD+ levels in animal tissues following treatment is a key method for confirming the on-target activity of NAMPT inhibitors. In preclinical studies involving GMX1778, NAD+ concentrations in tumor cells have been quantified in vitro. For example, in cultured GOT1 neuroendocrine tumor cells, treatment with GMX1778 resulted in a clear reduction in NAD+ levels within 5 hours, with a more pronounced effect observed after 14 hours. snmjournals.org Similarly, in studies with LN229 glioblastoma cells, the NAMPT inhibitor FK866 induced a rapid and sustained decrease in both NAD+ and NADH levels. nih.gov While specific quantitative data from in vivo tumor tissues for this compound were not detailed in the reviewed literature, the established mechanism of action strongly supports that its antitumor activity in animal models is a direct consequence of intratumoral NAD+ depletion. nih.gov
| Metabolic Component | Effect of NAMPT Inhibition | Consequence |
|---|---|---|
| NAMPT Enzyme | Inhibited | Blocks NAD+ Salvage Pathway |
| NAD+ Level | Decreased | Impairs Redox Reactions and Signaling |
| ATP Level | Decreased | Energy Depletion, Metabolic Collapse |
| Cell Viability | Decreased | Tumor Cell Death |
Preclinical Combinatorial Strategies and Synergistic Interactions
To enhance the therapeutic potential of NAMPT inhibition, preclinical research has explored combining this compound and its active form, GMX1778, with other cancer treatment modalities.
Preclinical evidence suggests that this compound can enhance the efficacy of radiation therapy. snmjournals.org The synergistic effect is believed to be mediated through multiple mechanisms, including interference with DNA repair processes that are dependent on NAD+. ashpublications.org Radiation induces DNA damage, which activates repair enzymes like poly(ADP-ribose) polymerase (PARP) that consume large amounts of NAD+. aacrjournals.org By depleting the NAD+ supply, this compound can hamper these repair mechanisms, making cancer cells more vulnerable to radiation-induced damage.
A study investigating the combination of GMX1778 and radiation on neuroendocrine tumor cells demonstrated a significant enhancement of the antitumor effect compared to either treatment alone. snmjournals.org This synergy has been observed in various in vivo tumor models, highlighting its potential to improve outcomes of radiotherapy.
| Tumor Model | Compound | Key Finding | Reference |
|---|---|---|---|
| GOT1 Neuroendocrine Tumor | GMX1778 | Enhanced antitumor effect when combined with 177Lu-DOTATATE treatment. | snmjournals.org |
| FaDu (Head and Neck) | This compound (GMX1777) | Combination with local tumor radiotherapy was effective. | mdpi.com |
| C666-1 (Nasopharyngeal) | This compound (GMX1777) | Combination with local tumor radiotherapy was effective. | mdpi.com |
The combination of NAMPT inhibitors with traditional chemotherapeutic agents has been investigated to exploit metabolic vulnerabilities in cancer cells. A notable example is the synergy observed between GMX1777/GMX1778 and Pemetrexed, an antifolate chemotherapy agent used in the treatment of non-squamous non-small cell lung cancer (NSCLC). aacrjournals.org
The mechanism of this synergy is linked to the increased metabolic stress induced by the combination. Pemetrexed is known to cause DNA damage, which activates PARP enzymes and accelerates NAD+ consumption. aacrjournals.org When combined with GMX1778, which already blocks NAD+ synthesis, the resulting NAD+ depletion is significantly more profound, leading to enhanced cancer cell death. Research has shown this combination to be synergistic in A549 and H1299 NSCLC cells in vitro and in an A549 lung adenocarcinoma xenograft model. aacrjournals.org Interestingly, the therapeutic benefit was most significant when Pemetrexed was administered before the NAMPT inhibitor, suggesting that the initial DNA damage and subsequent NAD+ demand created by Pemetrexed primes the cells for the lethal effects of NAD+ synthesis blockade. aacrjournals.org
High-throughput screening technologies, such as CRISPR-Cas9 knockout screens, are powerful tools for identifying novel synthetic lethal interactions and synergistic drug targets. ashpublications.orghorizondiscovery.com These unbiased, genome-scale screens can pinpoint genes whose loss-of-function sensitizes cancer cells to a specific drug, such as a NAMPT inhibitor. nih.gov
While specific screens for this compound were not detailed, studies using other NAMPT inhibitors have successfully identified synergistic genetic partners. For instance, a CRISPR-Cas9 screen in acute myeloid leukemia (AML) cells treated with the NAMPT inhibitor KPT-9274 identified several co-essential genes involved in DNA damage repair and metabolism, including SIRT6, HDAC8, and DCPS. ashpublications.org The genetic depletion of these targets sensitized AML cells to the NAMPT inhibitor, providing a rationale for developing combination therapies. ashpublications.org This approach allows for the systematic discovery of vulnerabilities that can be exploited to increase the efficacy of NAMPT inhibition, potentially at lower, less toxic concentrations. ashpublications.orgnih.gov
To improve the therapeutic index of potent anticancer agents, targeted delivery systems like antibody-drug conjugates (ADCs) are being developed. An ADC consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. This design allows for the selective delivery of the payload to cancer cells, minimizing exposure and damage to healthy tissues.
NAMPT inhibitors, the class of compounds to which GMX1778 belongs, are being explored as a novel class of payloads for ADCs. Their potent, non-antimitotic mechanism of action makes them attractive candidates. By conjugating a NAMPT inhibitor to a tumor-targeting antibody, it is hypothesized that the concentration of the drug in the tumor microenvironment can be maximized, thereby enhancing its antitumor efficacy while reducing systemic toxicities that have been a challenge for this class of inhibitors in clinical settings.
Advanced Research Methodologies and Computational Approaches Applied to Teglarinad Research
Advanced Analytical Techniques for Investigating Teglarinad's Impact on Biological Systems
To fully understand the biological consequences of this compound administration, researchers employ a suite of advanced analytical techniques. These methods allow for precise measurement of changes in metabolic pathways, cellular redox balance, and protein interactions.
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. A key application in this compound research is the detailed analysis of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) metabolome. mdpi.com As this compound's active form, GMX1778, inhibits NAMPT, it directly impacts the salvage pathway of NAD+ synthesis. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for this purpose. nih.gov It can separate and quantify numerous metabolites in the NAD+ pathway, including NAD+ itself, its reduced form (NADH), precursors like nicotinamide (NAM), and downstream catabolites. mdpi.comnih.gov Studies have shown that treatment with the NAMPT inhibitor GMX1778 leads to a significant decrease in cellular levels of NAD+ and NADP+. nih.gov This depletion of the NAD+ pool is a central mechanism of the drug's anti-cancer effect. nih.govmdpi.com Comprehensive metabolomic analysis allows for a detailed mapping of these changes, providing a clear picture of the drug's on-target engagement and its downstream metabolic consequences. semanticscholar.org
Table 2: Impact of GMX1778 (this compound's active form) on NAD+ Metabolites
| Metabolite | Change upon GMX1778 Treatment | Analytical Technique | Cell Line | Reference |
|---|---|---|---|---|
| NAD+ | Decrease | LC-MS/MS | U251 | nih.gov |
| NADP+ | Decrease | LC-MS/MS | U251 | nih.gov |
| NADH | Decrease | LC-MS/MS | U251 | nih.gov |
| NADPH | Decrease | LC-MS/MS | U251 | nih.gov |
The cellular redox state, or the balance between oxidizing and reducing agents, is critical for normal cell function, and its disruption can lead to oxidative stress and cell death. nih.gov The depletion of NAD+ and its phosphorylated form, NADPH, by this compound directly impacts this balance, as NADPH is a key cofactor for antioxidant systems.
A common method to quantify the cellular redox state is to measure the ratio of reduced glutathione (B108866) (GSH) to its oxidized form, glutathione disulfide (GSSG). nih.gov In a study using U251 glioblastoma cells, treatment with GMX1778 led to a decrease in intracellular GSH concentration and an increase in GSSG concentration. nih.gov This shift indicates an increase in oxidative stress. The study further demonstrated that inhibiting NAD+ biosynthesis with GMX1778 induces the production of reactive oxygen species (ROS) in cancer cells. nih.gov These quantitative assays are vital for confirming that this compound's mechanism involves the induction of a cytotoxic oxidative state in cancer cells.
Table 3: Effect of GMX1778 on Cellular Redox State in U251 Cells
| Analyte | Change at 24h Post-Treatment | Change at 48h Post-Treatment | Implication | Reference |
|---|---|---|---|---|
| Intracellular GSH | Decreased | Decreased | Increased Oxidative Stress | nih.gov |
| Intracellular GSSG | Increased | Increased | Increased Oxidative Stress | nih.gov |
| Reactive Oxygen Species (ROS) | Increased | Not specified | Induction of Oxidative Stress | nih.gov |
Understanding how a drug interacts with its direct target and potentially other proteins is fundamental to drug development. Techniques like Surface Plasmon Resonance (SPR) and Affinity Mass Spectrometry provide powerful, label-free ways to study these interactions in real-time. nottingham.ac.ukbioradiations.com
Affinity Mass Spectrometry is a complementary technique that couples a separation method, like SPR or affinity chromatography, with mass spectrometry. biorxiv.orgbitesizebio.com This allows for not only the detection of a binding event but also the unambiguous identification of the interacting partners. biorxiv.org This can be used to confirm the direct binding of GMX1778 to NAMPT and to screen for potential off-target interactions by analyzing proteins from a cell lysate that bind to a drug-immobilized surface. medchemexpress.combiorxiv.org These methods are crucial for verifying the specificity of this compound and understanding its complete protein interaction profile within the cell.
Future Directions and Translational Research Perspectives for Nampt Inhibition
Exploration of Novel Chemical Scaffolds for NAMPT Inhibition Beyond Teglarinad
The limitations observed with early NAMPT inhibitors, such as this compound and FK866, including dose-limiting toxicities and limited clinical efficacy in certain settings, have underscored the need for the exploration of novel chemical scaffolds. science.govnih.govwikipedia.org Research efforts are focused on developing new molecules with improved potency, selectivity, pharmacokinetic properties, and reduced off-target effects.
Novel approaches in the design of NAMPT inhibitors extend beyond the chemical scaffolds of early compounds like the pyridyl cyanoguanidine structure of CHS828, the active form of this compound. cnr.it These include the development of sulfonamide derivatives and other small molecules with diverse chemical functionalities. Furthermore, innovative formats such as NAMPT inhibitor-conjugates, including antibody-drug conjugates (ADCs) designed to target the inhibitor specifically to tumor cells, are being investigated to potentially circumvent systemic toxicities. wikipedia.org Dual-functional molecules that simultaneously target NAMPT and other pathways, such as the dual PAK4/NAMPT inhibitor KPT-9274, represent another avenue for improving therapeutic outcomes. medchemexpress.comwikipedia.org The development of PROTACs (Proteolysis-Targeting Chimeras) to induce NAMPT protein degradation, rather than just inhibiting its enzymatic activity, is also being explored to potentially overcome limitations associated with the non-enzymatic functions of NAMPT. Preclinical studies with some of these novel compounds, such as JJ08, FEI191, and FEI199, have shown potent inhibition of proliferation and induction of cell death in various cancer cell lines, along with promising in vivo activity in mouse xenograft models. wikipedia.org
Identification and Validation of Preclinical Biomarkers for Compound Response and Pathway Engagement
Identifying and validating preclinical biomarkers is crucial for predicting response to NAMPT inhibitors and confirming pathway engagement. This is particularly important for compounds like this compound and newer generation inhibitors to facilitate patient selection and optimize therapeutic strategies in future clinical translation. science.gov
Biomarkers of NAMPT inhibition typically reflect the depletion of intracellular NAD+ levels, which is the primary mechanism of action. caymanchem.comnih.govwikipedia.org Downstream effects of NAD+ depletion, such as decreased ATP levels, mitochondrial depolarization, and increased reactive oxygen species (ROS) production, can also serve as indicators of pathway engagement. wikipedia.org Preclinical studies have shown that NAMPT inhibitors lead to rapid depletion of NAD+ and subsequent metabolic perturbations. wikipedia.org Metabolomics approaches have been utilized to investigate the broader metabolic effects of NAMPT inhibition, revealing significant changes in various metabolic pathways, including amino acid metabolism, purine (B94841) and pyrimidine (B1678525) metabolism, glycolysis, the citric acid cycle, and the pentose (B10789219) phosphate (B84403) pathway. These metabolic alterations can serve as potential biomarkers of response or resistance. While specific metabolomic data for this compound were not prominently found, the application of metabolomics to study the effects of NAMPT inhibitors like FK866 highlights its utility in identifying relevant biomarkers in preclinical models. Furthermore, the expression levels of NAMPT itself have been correlated with sensitivity to NAMPT inhibitors in some studies. medchemexpress.com Extracellular NAMPT (eNAMPT) has also been suggested as a potential biomarker. medchemexpress.com
Mechanistic Understanding of Resistance Development to NAMPT Inhibitors in Preclinical Models
The development of drug resistance is a significant challenge in cancer therapy, and understanding the mechanisms underlying resistance to NAMPT inhibitors in preclinical models is essential for designing strategies to overcome it. medchemexpress.com Studies using various cancer models have identified several recurrent mechanisms of acquired resistance to NAMPT inhibitors, including those structurally related to this compound's active form, CHS828.
One prominent mechanism involves the upregulation of compensatory NAD+ production pathways, particularly the Preiss-Handler pathway which utilizes nicotinic acid (NA) as a precursor, catalyzed by nicotinate (B505614) phosphoribosyltransferase (NAPRT). Cancer cells with high NAPRT expression or those that re-express NAPRT can bypass NAMPT inhibition by utilizing NA for NAD+ synthesis, thereby restoring NAD+ levels and conferring resistance. Another mechanism involves acquired mutations in the NAMPT enzyme itself, which can affect inhibitor binding or enzymatic activity, leading to reduced sensitivity to NAMPT inhibitors. Metabolic reprogramming, allowing cancer cells to adapt their metabolism to maintain NAD+ homeostasis despite NAMPT inhibition, and altered expression of ATP-binding cassette (ABC) efflux transporters, which can reduce intracellular inhibitor concentrations, have also been implicated in resistance. Preclinical research continues to delineate the complex interplay of these mechanisms and their dependence on the specific cancer cell type and the NAMPT inhibitor used.
Broader Implications for Understanding NAD+ Metabolism in Disease Beyond Oncology
While NAMPT inhibitors like this compound have primarily been investigated for their potential in cancer therapy due to the high NAD+ dependency of many tumors, research in this area has broader implications for understanding the role of NAD+ metabolism in various diseases beyond oncology. science.govmedchemexpress.comcaymanchem.comnih.gov
NAD+ is a fundamental coenzyme involved in numerous essential cellular processes, including energy metabolism, DNA repair, gene regulation through sirtuins and PARPs, and maintaining redox homeostasis. science.govmedchemexpress.comcaymanchem.comnih.gov Dysregulation of NAD+ metabolism has been implicated in a range of pathological conditions, including metabolic disorders like diabetes mellitus, inflammatory diseases, and neurodegenerative disorders. Studies on how NAMPT inhibition impacts NAD+ levels and downstream NAD+-dependent processes in cancer cells provide valuable insights into the broader physiological roles of NAMPT and NAD+. This knowledge can inform research into the pathogenesis of these other diseases and potentially identify new therapeutic opportunities. For instance, understanding how NAMPT inhibition affects sirtuin activity or DNA repair mechanisms in cancer models can shed light on the role of these processes in aging or neurodegeneration, where NAD+ decline is observed. science.govmedchemexpress.comcaymanchem.com Research into the systemic effects of NAMPT inhibitors, even those that caused toxicity in clinical trials like this compound, contributes to a better understanding of the critical functions of NAD+ homeostasis in normal tissues.
Opportunities for Personalized Preclinical Therapeutic Approaches Based on Genomic and Metabolomic Profiles
The varying responses to NAMPT inhibitors observed in preclinical and clinical studies highlight the need for personalized therapeutic approaches. Genomic and metabolomic profiling offer significant opportunities to identify subsets of tumors or patients who are most likely to benefit from NAMPT inhibition and to guide the development of rational combination therapies in preclinical settings. science.gov
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended to assess Teglarinad’s NAMPT inhibition efficacy in vitro?
- Methodology : Use cell-based assays with cancer cell lines (e.g., HCT-116 or A549) to measure NAD+ depletion via HPLC or LC-MS. Compare IC50 values across cell lines to evaluate potency. Include controls with NAMPT inhibitors (e.g., FK866) for validation .
- Data Presentation :
| Technique | Pros | Limitations |
|---|---|---|
| HPLC | High sensitivity for NAD+ quantification | Requires specialized equipment |
| LC-MS | Detects NAD+ metabolites simultaneously | Cost-intensive |
Q. How should experimental designs be structured to evaluate this compound’s cytotoxic effects in preclinical models?
- Methodology :
- Use dose-response curves to determine effective concentrations.
- Incorporate apoptosis markers (e.g., caspase-3 activation) and ATP depletion assays.
- Validate results with clonogenic survival assays to assess long-term cell viability .
- Best Practices : Include negative controls (untreated cells) and positive controls (cells treated with established NAMPT inhibitors) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Analysis Framework :
Pharmacokinetics : Assess prodrug conversion rates in plasma using mass spectrometry to confirm bioavailability .
Tumor Microenvironment : Compare hypoxia markers (e.g., HIF-1α) in vitro vs. in vivo, as oxygen levels influence NAMPT activity .
- Data Interpretation : Use multivariate regression to isolate variables (e.g., pH, metabolic enzymes) affecting drug activation .
Q. What strategies optimize this compound administration protocols in murine xenograft models?
- Methodology :
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing intervals.
- Monitor tumor NAD+ levels longitudinally via non-invasive imaging (e.g., bioluminescent NAD+ sensors) .
- Key Variables :
| Variable | Impact |
|---|---|
| Solubility | Affects dosing frequency |
| Tumor volume | Influences drug penetration |
Q. How should statistical approaches be tailored for analyzing this compound-induced NAD+ depletion over time?
- Methodology : Apply mixed-effects models to account for intra-subject variability in longitudinal NAD+ measurements. Pair with post-hoc tests (e.g., Tukey’s HSD) to compare time points .
- Validation : Use bootstrapping to assess robustness of small-sample datasets .
Methodological Challenges
Q. What experimental controls are critical when investigating off-target effects of this compound?
- Recommendations :
- Include NAMPT-knockout cell lines to confirm target specificity.
- Screen for off-target kinase inhibition using phosphoproteomic arrays .
Q. How can researchers account for variability in prodrug conversion rates across cell types?
- Methodology :
- Quantify hydrolysis rates in cell lysates using fluorogenic substrates.
- Correlate conversion efficiency with cytotoxicity using Spearman’s rank correlation .
- Table : Example correlation matrix for hydrolysis rates vs. IC50:
| Cell Line | Hydrolysis Rate (µM/min) | IC50 (nM) |
|---|---|---|
| HCT-116 | 0.45 | 12.3 |
| A549 | 0.29 | 28.7 |
Data Reporting Standards
Q. What metadata should accompany this compound-related datasets for reproducibility?
- Essential Details :
- Batch numbers of this compound and solvents.
- Cell line authentication reports (e.g., STR profiling).
- Raw data from dose-response curves and statistical scripts .
Q. How should contradictory findings in this compound’s mechanism be addressed in publications?
- Guidelines :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
